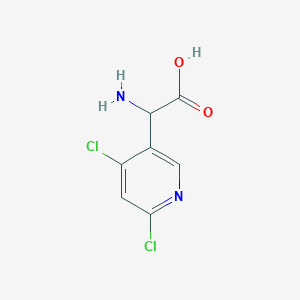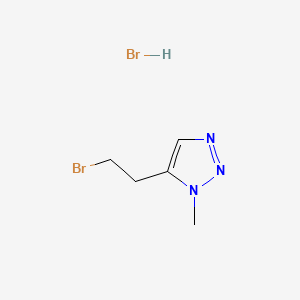
5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: N-oxides of the triazole ring.
Reduction: Ethyl derivatives of the triazole compound.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoethyl methyl ether
- 2-Bromoethyl triphenylphosphonium bromide
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications, and the hydrobromide salt form enhances its solubility and stability in aqueous solutions.
Eigenschaften
CAS-Nummer |
2792202-00-5 |
|---|---|
Molekularformel |
C5H9Br2N3 |
Molekulargewicht |
270.95 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |
InChI-Schlüssel |
BNVKDKLXWVAJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)

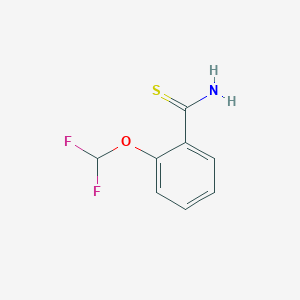
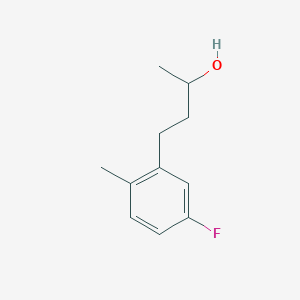
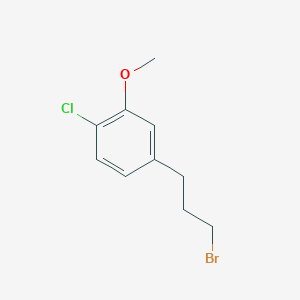
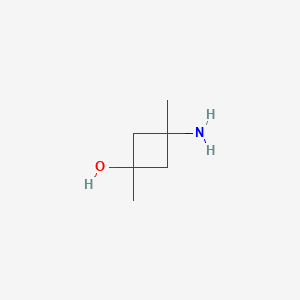
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
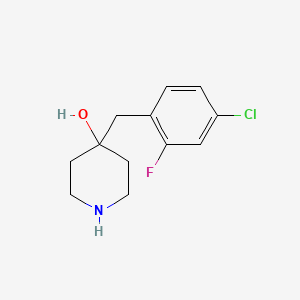
![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)

